4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a butoxy group, a pyrrolidine ring, and a 4-methylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butoxy group, and the attachment of the pyrrolidine and 4-methylphenyl groups. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Attachment of Pyrrolidine and 4-Methylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
- 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
4-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-butoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-4-17-28-22-13-11-21(12-14-22)24(27)25-18-23(26-15-5-6-16-26)20-9-7-19(2)8-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |
InChI Key |
UTSDSXANRHMFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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